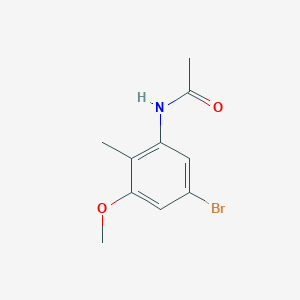

6-Metoxi-1H-indazol-4-amina

Descripción general

Descripción

The compound "6-Methoxy-1H-indazol-4-amine" is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structural relatives and derivatives have been studied for various biological activities, including anticancer, anti-inflammatory, antinociceptive, and antimicrobial properties. For instance, the compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and anticancer agent with high blood-brain barrier penetration . Similarly, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been found to inhibit tubulin polymerization and possess antiproliferative activity toward human cancer cells .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids or ketones. For example, the synthesis of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles was achieved through a six-step process starting from 4-methoxy benzoic acid . These processes typically involve the formation of intermediates, which are then further reacted with various amines to produce the final compounds. The synthesis is characterized using techniques such as FT-IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic methods and, in some cases, X-ray crystallography. For instance, the crystal structure and DFT studies of a triazole-pyrimidinamine derivative revealed the presence of intramolecular hydrogen bonds and a stable molecular conformation . These studies provide insights into the electronic structure and potential reactivity of the molecules.

Chemical Reactions Analysis

The chemical reactions involving these compounds are typically centered around their interactions with biological targets. For example, the quinazoline derivative induces apoptosis in cancer cells , while the indenopyrazole derivative inhibits tubulin polymerization . These reactions are crucial for their biological activity and therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the stability of 6-methoxy-4-quinolone in various pH conditions and its strong fluorescence make it a useful fluorophore for biomedical analysis . The properties such as solubility, stability, and fluorescence are important for the practical application of these compounds in research and therapy.

Aplicaciones Científicas De Investigación

Desarrollo de Agentes Anticancerígenos

6-Metoxi-1H-indazol-4-amina: los derivados se han explorado por su potencial como agentes anticancerígenos. El núcleo de indazol es una característica común en muchos compuestos farmacológicamente activos, y las modificaciones a esta estructura central pueden conducir a propiedades antitumorales significativas. Por ejemplo, ciertos derivados se han evaluado por sus actividades antiproliferativas in vitro contra diversas líneas celulares de cáncer aisladas clínicamente .

Terapias Neuroprotectoras

La investigación ha indicado que los derivados del indazol pueden actuar como agentes neuroprotectores. Esta aplicación es particularmente relevante en el contexto de enfermedades neurodegenerativas como la enfermedad de Parkinson, donde compuestos como This compound podrían potencialmente retrasar la progresión de la enfermedad o aliviar los síntomas .

Inhibición de la Tirosina Quinasa

This compound: y sus derivados se han estudiado como inhibidores de la tirosina quinasa. Estas enzimas juegan un papel crucial en las vías de transducción de señales, y su inhibición puede tener efectos terapéuticos en enfermedades como el cáncer. Pazopanib, un fármaco aprobado por la FDA para el carcinoma de células renales, es un ejemplo de un derivado del indazol que funciona como un inhibidor de la tirosina quinasa .

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their versatile biological activities, they have gained considerable attention in the field of medicinal chemistry . Therefore, the future directions for “6-Methoxy-1H-indazol-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry.

Mecanismo De Acción

Target of Action

6-Methoxy-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors . Indazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Indazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been reported to inhibit the activity of certain kinases, which can lead to the suppression of disease-related pathways .

Biochemical Pathways

Indazole derivatives have been found to affect various biochemical pathways. For instance, some indazole derivatives have been reported to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in the degradation of tryptophan . This can lead to the suppression of the IDO1 protein expression, affecting the immune response .

Result of Action

One study reported that a 6-substituted aminoindazole derivative exhibited potent anti-proliferative activity in human colorectal cancer cells (hct116), suggesting that 6-methoxy-1h-indazol-4-amine may have similar effects .

Análisis Bioquímico

Biochemical Properties

6-Methoxy-1H-indazol-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the tryptophan metabolism pathway . By inhibiting IDO1, 6-Methoxy-1H-indazol-4-amine can modulate immune responses and has potential applications in cancer immunotherapy. Additionally, it interacts with various proteins and biomolecules, influencing their activity and stability.

Cellular Effects

6-Methoxy-1H-indazol-4-amine exerts significant effects on various types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells, particularly human colorectal cancer cells (HCT116), by inducing cell cycle arrest at the G2/M phase . This compound also affects cell signaling pathways, including the downregulation of IDO1 protein expression, which plays a role in immune evasion by tumors. Furthermore, 6-Methoxy-1H-indazol-4-amine influences gene expression and cellular metabolism, contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of 6-Methoxy-1H-indazol-4-amine involves its binding interactions with biomolecules and enzyme inhibition. By binding to the active site of IDO1, it inhibits the enzyme’s activity, leading to a decrease in tryptophan catabolism and an increase in immune response against cancer cells . Additionally, 6-Methoxy-1H-indazol-4-amine may interact with other enzymes and proteins, modulating their activity and contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-1H-indazol-4-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to exhibit stable activity over extended periods, maintaining its inhibitory effects on IDO1 and other targets

Dosage Effects in Animal Models

The effects of 6-Methoxy-1H-indazol-4-amine vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been reported. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

6-Methoxy-1H-indazol-4-amine is involved in various metabolic pathways, primarily through its interaction with enzymes such as IDO1 . By inhibiting IDO1, it affects the tryptophan metabolism pathway, leading to alterations in metabolic flux and metabolite levels. This modulation of metabolic pathways contributes to its anticancer and immunomodulatory effects.

Transport and Distribution

Within cells and tissues, 6-Methoxy-1H-indazol-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its efficacy. The compound’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach and accumulate in specific cellular compartments to exert its biological activity.

Subcellular Localization

The subcellular localization of 6-Methoxy-1H-indazol-4-amine plays a significant role in its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The presence of 6-Methoxy-1H-indazol-4-amine in the nucleus suggests its involvement in regulating gene expression and other nuclear processes.

Propiedades

IUPAC Name |

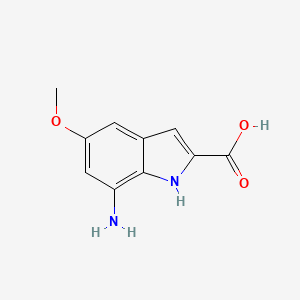

6-methoxy-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDOZLUNMUNFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=NNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646937 | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000341-20-7 | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)

![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)